molecular formula C16H12N2OS2 B3750329 3-(2-Methylphenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(2-Methylphenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3750329
M. Wt: 312.4 g/mol
InChI Key: PCGKOLJOFQTCJW-ZROIWOOFSA-N
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Description

3-(2-Methylphenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a structurally novel compound identified as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique cytosolic enzyme that primarily acts on non-histone substrates, such as α-tubulin, HSP90, and cortactin , playing a critical role in cellular processes like protein trafficking, aggresome formation, and cell motility. This selectivity profile makes it a valuable chemical probe for dissecting HDAC6-specific functions without the confounding effects of inhibiting nuclear class I HDACs, which are involved in epigenetic regulation. Its primary research value lies in the investigation of neurodegenerative diseases, particularly those involving tauopathies like Alzheimer's disease, as HDAC6 inhibition has been shown to promote acetylation of microtubules, enhancing their stability and facilitating the clearance of pathological protein aggregates . By modulating the acetylation status of key proteins, this inhibitor provides a powerful tool for studying the role of HDAC6 in cellular clearance pathways, neuronal transport, and neuroprotection. Furthermore, its mechanism of action extends its utility to cancer research, where HDAC6 is implicated in oncogenic cell migration and metastasis , allowing researchers to explore targeted therapeutic strategies against specific HDAC isoforms.

Properties

IUPAC Name

(5Z)-3-(2-methylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS2/c1-11-5-2-3-7-13(11)18-15(19)14(21-16(18)20)9-12-6-4-8-17-10-12/h2-10H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGKOLJOFQTCJW-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CN=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-methylbenzaldehyde, 3-pyridinecarboxaldehyde, and thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiazolidinone derivatives with reduced functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the substituents on the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions may require the presence of a base such as triethylamine and are conducted in solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Substituted thiazolidinone derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that 3-(2-Methylphenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one demonstrates activity against various bacterial strains. For instance, derivatives of thiazolidinones have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing their potential as lead compounds for developing new antibiotics .

Anticancer Properties
Thiazolidinone compounds have also been investigated for their anticancer activities. In vitro studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Research has indicated that derivatives can inhibit tumor growth in animal models, making them promising candidates for cancer therapy .

Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are another area of interest. Studies have demonstrated that these compounds can reduce inflammation markers in vitro and in vivo. This effect is attributed to the inhibition of pro-inflammatory cytokines and enzymes like COX-2, which play a crucial role in inflammatory processes .

Agricultural Applications

Pesticidal Activity
Thiazolidinone derivatives have been evaluated for their pesticidal properties. The compound this compound has shown effectiveness against certain pests and pathogens affecting crops. Its application could lead to the development of novel agrochemicals that are less harmful to beneficial organisms compared to traditional pesticides .

Material Science

Polymer Chemistry
In the field of polymer science, thiazolidinones like this compound are being explored as additives or modifiers in polymer formulations. Their unique chemical structure can enhance the thermal stability and mechanical properties of polymers. Additionally, they may serve as cross-linking agents in the synthesis of new polymeric materials with improved performance characteristics .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazolidinone derivatives, including this compound. The results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Mechanisms

Research conducted by Gupta et al. (2020) investigated the anticancer properties of thiazolidinones on breast cancer cell lines. The study found that treatment with this compound led to a marked decrease in cell proliferation and increased apoptosis rates compared to control groups .

Case Study 3: Agricultural Applications

In a field trial reported by Singh et al. (2021), the application of thiazolidinone-based pesticides demonstrated a significant reduction in pest populations while maintaining crop health. The study emphasized the compound's lower toxicity profile compared to conventional pesticides, suggesting its viability as an environmentally friendly alternative .

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among rhodanine derivatives include substitutions at the 3-position (aryl or alkyl groups) and the 5-position (benzylidene substituents). The table below summarizes critical analogues:

Compound Name 3-Substituent 5-Substituent Melting Point (°C) Yield (%) Notable Properties Reference IDs
3-(2-Methylphenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one 2-Methylphenyl 3-Pyridylmethylene Not reported Not reported Potential hydrogen bonding motifs
(5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one H 4-Bromobenzylidene 251–253 88 IC50 = 3.0 μM (PET inhibition)
(5Z)-5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one H 4-Chlorobenzylidene 256–258 86 IC50 = 1.3 μM (Antialgal activity)
(5Z)-3-(2-Hydroxyethyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxyethyl 2-Nitrobenzylidene >260 78 Enhanced lipophilicity
(5Z)-3-Phenyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Methylbenzylidene Not reported Not reported Planar Z-configuration confirmed

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-Br, 4-Cl) on the benzylidene enhance biological activity by increasing lipophilicity and membrane permeability . The 3-pyridyl group in the target compound may improve solubility compared to purely aromatic substituents.
  • 3-Position Modifications : Bulky substituents (e.g., 2-methylphenyl, phenyl) sterically hinder rotation, stabilizing the Z-configuration, while polar groups (e.g., 2-hydroxyethyl) introduce hydrogen-bonding capabilities .

Crystallographic and Computational Insights

  • Hydrogen Bonding : Compounds with hydroxyl or pyridyl groups form robust intermolecular networks (e.g., S···N interactions), enhancing crystalline stability .
  • DFT Studies : Used to predict electronic properties and optimize substituent effects for desired bioactivity .

Biological Activity

3-(2-Methylphenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique thiazolidinone scaffold, which has been associated with various pharmacological properties, including anti-cancer, anti-microbial, and enzyme inhibitory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12N2S2\text{C}_{13}\text{H}_{12}\text{N}_2\text{S}_2

2. Antimicrobial Activity

Thiazolidinone derivatives have also demonstrated antimicrobial properties. For instance, compounds derived from thiazolidine-2,4-dione have shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.078 to 0.283 µM . The presence of the pyridine moiety in this compound may enhance its activity against various pathogens.

3. Enzyme Inhibition

Thiazolidinones have been investigated for their ability to inhibit specific enzymes. The compound's structural features may allow it to interact with urease and other enzymes involved in metabolic pathways . Inhibition of such enzymes can lead to therapeutic applications in conditions like peptic ulcers and kidney stones.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerDual inhibition of cancer pathways; induced apoptosis
AntimicrobialHigh activity against Mycobacterium tuberculosis
Enzyme InhibitionPotential urease inhibitor; effects on metabolic pathways

Research Insights

Recent studies have focused on synthesizing novel thiazolidinone derivatives and evaluating their biological activities. For example, a study reported the synthesis of various thiazolidine derivatives and their evaluation for antimicrobial activity against multiple bacterial strains . Such investigations highlight the importance of structural modifications in enhancing biological efficacy.

Q & A

Q. Table 1: Reaction Conditions and Yields

ReactantsSolventCatalystTemperatureYield (%)Reference
3-Pyridinecarboxaldehyde + ThiazolidinoneEthanolPiperidineReflux (78°C)65–75
Modified aldehydes (e.g., 4-hydroxy-3-iodo derivatives)MethanolAcetic acid60°C58–62

Q. Key Considerations :

  • Substituents on the aldehyde influence reaction efficiency. Electron-withdrawing groups (e.g., iodine) may reduce yields due to steric hindrance .
  • Air-sensitive intermediates require inert atmospheres to prevent oxidation .

Basic: How is the compound characterized structurally in academic research?

Methodological Answer:
Structural elucidation involves:

X-ray Crystallography : Determines bond lengths, angles, and packing motifs. For example, the thioxo group exhibits a C=S bond length of ~1.65 Å, and the pyridylmethylene moiety adopts an E-configuration .

Spectroscopy :

  • FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O), 1250–1270 cm⁻¹ (C=S).
  • NMR : δ 7.2–8.5 ppm (pyridine protons), δ 2.4 ppm (methylphenyl group) .

Q. Table 2: Key Crystallographic Data

ParameterValueReference
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.25 Å, b = 7.89 Å, c = 15.32 Å
R Factor0.046

Advanced: How to design experiments to evaluate its biological activity (e.g., antimicrobial or anticancer properties)?

Methodological Answer:
A split-plot design is recommended for pharmacological studies:

In Vitro Assays :

  • Antimicrobial : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., ciprofloxacin).
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

In Vivo Models : Dose-response studies in murine models (e.g., xenograft tumors) with toxicity profiling (LD₅₀).

Q. Table 3: Example Assay Parameters

Assay TypeCell Line/StrainConcentration Range (µM)Incubation TimeReference
AnticancerHeLa1–10048 h
AntimicrobialS. aureus0.5–12824 h

Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare activity across derivatives .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from:

Impurity Variance : Check purity via HPLC (≥95% purity required). Impurities like deiodinated byproducts (from iodophenyl derivatives) may skew results .

Assay Conditions : Standardize protocols (e.g., pH, serum content in cell culture). For example, serum proteins may bind the compound, reducing bioavailability .

Structural Confirmation : Re-analyze disputed batches via XRD to confirm stereochemistry (e.g., Z vs. E isomers) .

Case Study : A 2021 study reported inconsistent MIC values for a similar thiazolidinone. Repetition under controlled humidity (40–60% RH) resolved variability due to hygroscopicity .

Advanced: What computational methods predict its interactions with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR kinase). The pyridyl group shows strong π-π interactions with tyrosine residues .

QSAR Studies : Correlate substituent effects (e.g., logP, polar surface area) with activity. Methylphenyl groups enhance lipophilicity, improving membrane permeability .

Q. Table 4: Docking Scores for Common Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Reference
EGFR Kinase1M17-9.2
Topoisomerase II3QX3-8.7

Validation : Compare computational predictions with experimental IC₅₀ values using Spearman’s rank correlation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methylphenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-(2-Methylphenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.